4-Chloro-2-nitrobenzamide

Description

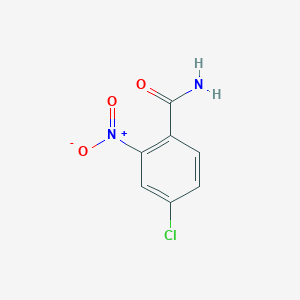

4-Chloro-2-nitrobenzamide (CAS: 41994-91-6, MFCD01215396) is a nitro-substituted benzamide derivative with a chlorine atom at the 4-position and a nitro group at the 2-position of the benzene ring. Its molecular formula is C₇H₅ClN₂O₃, and it is commonly utilized as an intermediate in organic synthesis and pharmaceutical research due to the electron-withdrawing effects of the nitro and chloro groups, which influence reactivity and stability .

Properties

IUPAC Name |

4-chloro-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCCEABSUFIEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-nitrobenzamide can be synthesized through the direct condensation of 4-chloro-2-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often using a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and bases like sodium hydroxide.

Major Products Formed:

Reduction: 4-Chloro-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: It is explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of 4-chloro-2-nitrobenzamide are significantly influenced by the positions of substituents on the benzene ring. Below is a detailed comparison with its analogues:

Positional Isomers

Key Observations :

- Polarity and Reactivity : The proximity of the nitro and chloro groups in this compound increases its polarity compared to isomers with distant substituents. This affects solubility in polar solvents and reactivity in nucleophilic substitutions .

Derivatives with Additional Substituents

Key Observations :

- Hydrogen Bonding : this compound forms intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal structure. In contrast, 4-chloro-3-nitrobenzamide lacks this feature, leading to weaker intermolecular interactions .

- Biological Activity : Derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide exhibit enhanced bioactivity due to hybrid structures combining benzamide and phenethylamine motifs, suggesting broader pharmaceutical applications compared to the parent compound .

Physicochemical Properties

| Property | This compound | 2-Chloro-4-nitrobenzamide | 4-Chloro-3-nitrobenzamide |

|---|---|---|---|

| Melting Point | Not reported | Not reported | 294 K (single-crystal) |

| Solubility | Low in water | Moderate in DMSO | Low in polar solvents |

| Hydrogen Bonding | N–H⋯O, C–H⋯O | Not reported | N–H⋯O only |

Key Observations :

- Thermal Stability : The crystal structure of 4-chloro-3-nitrobenzamide is stabilized by hydrogen bonds and π-π interactions, but its higher melting point (294 K) compared to positional isomers suggests greater lattice energy .

Biological Activity

4-Chloro-2-nitrobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chloro group and a nitro group, which are known to influence its biological properties. The molecular formula is , and it has a molecular weight of approximately 202.58 g/mol. The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function.

- Receptor Modulation : It can modulate the activity of receptors involved in cellular signaling pathways, affecting various physiological processes.

- Disruption of Cellular Processes : this compound may interfere with DNA replication or protein synthesis, leading to cell death or inhibition of cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has shown promise in anticancer research, particularly as an inhibitor of kinases involved in cancer progression. For instance, analogs of this compound have demonstrated the ability to inhibit vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, which is crucial in tumor angiogenesis.

Antileishmanial and Antitrypanosomal Activity

Studies have highlighted the efficacy of nitro and halogenated derivatives, including this compound, against neglected tropical diseases such as leishmaniasis and Chagas disease. These compounds have been identified as potential lead molecules for developing new treatments due to their observed biological activities against Leishmania sp. and Trypanosoma cruzi .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study published in PubMed evaluated the antimicrobial effects of various nitro-substituted benzamides, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Research : In a study focused on structural analogs, compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation. The findings demonstrated that these compounds could effectively reduce tumor growth in vitro.

- Tropical Disease Treatment : Research on the antileishmanial activity of nitro-substituted compounds showed that this compound could serve as a baseline for developing new drugs aimed at treating leishmaniasis and Chagas disease due to its significant biological activity against these pathogens .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.